![molecular formula C19H20ClN3O5S B2929741 N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide CAS No. 1207018-21-0](/img/structure/B2929741.png)
N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide
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Description
N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C19H20ClN3O5S and its molecular weight is 437.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The study by Schöllkopf, Schröder, and Blume (1973) discusses the synthesis of N-substituted formamides, which could be relevant to the synthesis of the compound . They detail methods for converting carbonyl compounds into higher carboxylic acids (Schöllkopf, Schröder, & Blume, 1973).
Derivative Synthesis : Another study relevant to the synthesis of complex organic compounds is by Ignatovich et al. (2019), who synthesized carboxamides and sulfonamides containing various alkyl and heterocyclic fragments (Ignatovich, Ermolinskaya, Olkhovik, Matveenko, & Koroleva, 2019).
Biological and Pharmacological Applications
Enzyme Inhibition : Fatima et al. (2013) researched N-substituted benzene sulfonamides, focusing on their inhibition of acetylcholinesterase enzyme, which is significant in the field of neurodegenerative diseases (Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Heme-Oxidized Enzyme Activation : Schindler et al. (2006) studied anthranilic acid derivatives, examining their ability to activate heme-oxidized soluble guanylyl cyclase, an enzyme with significant roles in cardiovascular and neuronal signaling (Schindler, Strobel, Schönafinger, Linz, Löhn, Martorana, Rütten, Schindler, Busch, Sohn, Töpfer, Pistorius, Jannek, & Mülsch, 2006).
Chemical Reactions and Interactions
Reactivity Studies : Cremlyn and Nunes (1987) explored the reactions of N-phenylmaltimide with chlorosulfonic acid, providing insights into the reactivity of similar compounds which could be extrapolated to the compound of interest (Cremlyn & Nunes, 1987).
Complex Formation and Characterization : Churusova et al. (2017) focused on the synthesis of palladium(II) pincer complexes, which might offer a perspective on the complexation behavior of similar compounds (Churusova, Aleksanyan, Rybalkina, Susova, Brunova, Aysin, Nelyubina, Peregudov, Gutsul, Klemenkova, & Kozlov, 2017).
properties
IUPAC Name |
N-(4-chloro-2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-11-9-23(10-12(2)27-11)29(25,26)18-7-17(28-13(18)3)19(24)22-16-5-4-15(20)6-14(16)8-21/h4-7,11-12H,9-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLMHBUQBWWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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